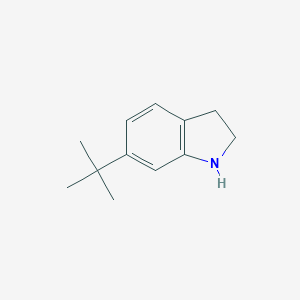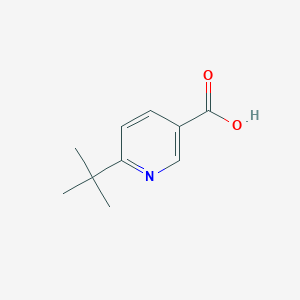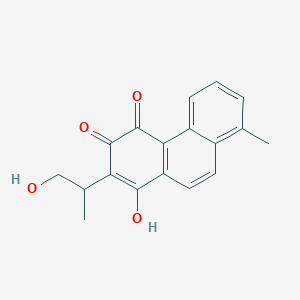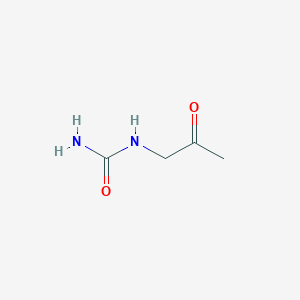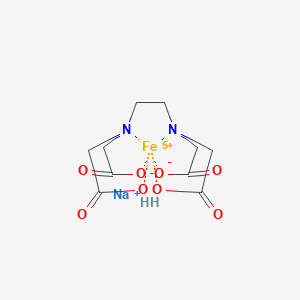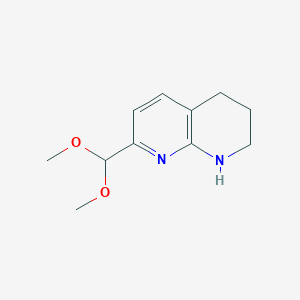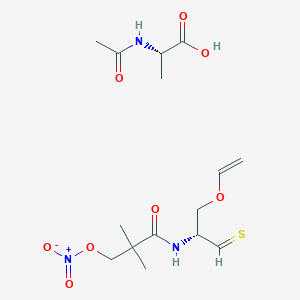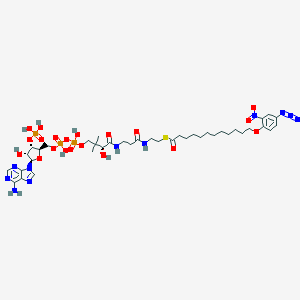
12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A (ANPCA-CoA) is a synthetic analog of long-chain acyl-CoA, which has been widely used in scientific research applications. ANPCA-CoA is a powerful tool for studying the mechanism of action, biochemical and physiological effects of long-chain acyl-CoA in various biological systems.
Mécanisme D'action
12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A is a structural analog of long-chain acyl-CoA, which can mimic the function of endogenous acyl-CoA in various biological systems. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be incorporated into the acyl-CoA pool and interact with enzymes and proteins that recognize acyl-CoA. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be used to probe the function of acyl-CoA-binding proteins, acyl-CoA synthetases, and acyl-CoA dehydrogenases.
Effets Biochimiques Et Physiologiques
12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can have various biochemical and physiological effects in different biological systems. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can inhibit the activity of long-chain acyl-CoA synthetases, which can reduce the incorporation of fatty acids into triglycerides and phospholipids. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can also inhibit the activity of acyl-CoA dehydrogenases, which can impair the oxidation of fatty acids. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can also activate the AMP-activated protein kinase (AMPK) pathway, which can stimulate fatty acid oxidation and glucose uptake.
Avantages Et Limitations Des Expériences En Laboratoire
12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A has several advantages for lab experiments, including its high potency, selectivity, and stability. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be used at low concentrations to achieve specific effects on acyl-CoA metabolism. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A is stable under various experimental conditions and can be stored for a long time. However, 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A also has some limitations, such as its potential toxicity and non-specific effects on other cellular processes. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A should be used with caution and appropriate controls in lab experiments.
Orientations Futures
12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A has great potential for future research directions, including the development of new drugs for metabolic disorders, the identification of novel acyl-CoA-binding proteins, and the exploration of new signaling pathways. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can also be used in combination with other tools, such as proteomics and metabolomics, to obtain a comprehensive understanding of acyl-CoA metabolism in different biological systems.
Méthodes De Synthèse
12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be synthesized by a multi-step reaction process starting from commercially available 4'-azido-2'-nitrophenol and dodecanoyl-CoA. The synthesis involves the protection of the hydroxyl group of 4'-azido-2'-nitrophenol, followed by the reaction with dodecanoyl-CoA under appropriate reaction conditions. The final product is purified by column chromatography to obtain pure 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A.
Applications De Recherche Scientifique
12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A has been widely used in scientific research applications, including studies of lipid metabolism, signal transduction, and protein modification. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be used to probe the function of long-chain acyl-CoA in various biological systems, such as mitochondria, peroxisomes, and cytosol. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A has been used to study the regulation of fatty acid oxidation, lipid droplet formation, and insulin signaling pathways.
Propriétés
Numéro CAS |
130766-07-3 |
|---|---|
Nom du produit |
12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A |
Formule moléculaire |
C39H60N11O20P3S |
Poids moléculaire |
1127.9 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-(4-azido-2-nitrophenoxy)dodecanethioate |
InChI |
InChI=1S/C39H60N11O20P3S/c1-39(2,22-67-73(63,64)70-72(61,62)66-21-28-33(69-71(58,59)60)32(53)38(68-28)49-24-46-31-35(40)44-23-45-36(31)49)34(54)37(55)43-16-15-29(51)42-17-19-74-30(52)12-10-8-6-4-3-5-7-9-11-18-65-27-14-13-25(47-48-41)20-26(27)50(56)57/h13-14,20,23-24,28,32-34,38,53-54H,3-12,15-19,21-22H2,1-2H3,(H,42,51)(H,43,55)(H,61,62)(H,63,64)(H2,40,44,45)(H2,58,59,60)/t28-,32-,33-,34+,38-/m1/s1 |
Clé InChI |
YTTUVWRNKSNZFE-LFZQUHGESA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCOC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCOC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCOC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])O |
Autres numéros CAS |
130766-07-3 |
Synonymes |
12-(4'-azido-2'-nitrophenoxy)dodecanoyl-coenzyme A AND-CoA CoA, AND- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



